2-Ethylnonanoic acid
Overview
Description
2-Ethylnonanoic acid, also known as this compound, is an organic compound with the molecular formula C11H22O2. It is a derivative of nonanoic acid, characterized by the presence of an ethyl group at the second carbon position. This compound is a colorless to pale yellow liquid with a slightly unpleasant odor. It is used in various industrial applications, including the production of esters for fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylnonanoic acid, can be synthesized through several methods. One common approach involves the oxidation of 2-ethylnonanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of nonanoic acid, 2-ethyl-, often involves the ozonolysis of oleic acid, followed by reduction and esterification steps. This method allows for the large-scale production of the compound with high purity. The process is efficient and cost-effective, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylnonanoic acid, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The ethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts are often used to facilitate reactions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethylnonanoic acid, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of esters for fragrances and flavorings.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of nonanoic acid, 2-ethyl-, involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Ethylnonanoic acid, can be compared with other similar compounds, such as:
Nonanoic Acid: Lacks the ethyl group, resulting in different chemical and physical properties.
Octanoic Acid: Has one fewer carbon atom, leading to differences in solubility and reactivity.
Decanoic Acid: Has one more carbon atom, affecting its boiling point and other properties.
Uniqueness: The presence of the ethyl group at the second carbon position in nonanoic acid, 2-ethyl-, imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly valuable in specific industrial and research applications.
Properties
IUPAC Name |
2-ethylnonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCGAHTZOXPQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881256 | |
Record name | 2-ethylnonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14276-84-7 | |
Record name | 2-Ethylnonanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14276-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanoic acid, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014276847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanoic acid, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-ethylnonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylnonan-1-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-ethylnonanoic acid used as an internal standard in this research?
A1: this compound is chosen as the internal standard for several reasons:
- Structural Similarity: It shares structural similarities with the target analytes – volatile branched-chain, odd carbon-numbered, and unsaturated fatty acids – found in cheese and milk fat []. This similarity ensures that the internal standard exhibits similar chemical behavior during extraction and analysis as the target compounds.
- Unique Presence: It is not naturally present in the samples being analyzed []. This characteristic is crucial for an internal standard, as it prevents interference with the quantification of naturally occurring fatty acids in the cheese and milk fat.
- Chromatographic Behavior: It displays distinct chromatographic separation from the target analytes, allowing for clear identification and quantification of all compounds of interest [].
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